2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide is a chiral compound that features a pyrrole ring, an isopropyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Amide Bond Formation: The amide bond is formed by reacting the pyrrole derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide is unique due to its specific structural features, including the chiral center and the combination of the pyrrole ring with the isopropyl and amide groups. These characteristics contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)15(12(17)9(3)13)7-11(16)10-5-4-6-14-10/h4-6,8-9,14H,7,13H2,1-3H3 |
InChI Key |
QONJKXUZKGEZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CN1)C(=O)C(C)N |
Origin of Product |
United States |
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